molecular formula C24H23N3O2 B442654 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE

4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE

Cat. No.: B442654
M. Wt: 385.5g/mol
InChI Key: UFHLLCKVAPYLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the isopropoxyphenyl group. The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)[2-(4-methoxyphenyl)-4-quinolyl]methanone
  • (3,5-dimethyl-1H-pyrazol-1-yl)[2-(4-ethoxyphenyl)-4-quinolyl]methanone

Uniqueness

4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE is unique due to the presence of the isopropoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[2-(4-propan-2-yloxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H23N3O2/c1-15(2)29-19-11-9-18(10-12-19)23-14-21(20-7-5-6-8-22(20)25-23)24(28)27-17(4)13-16(3)26-27/h5-15H,1-4H3

InChI Key

UFHLLCKVAPYLOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC(C)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC(C)C)C

Origin of Product

United States

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